molecular formula C16H13Cl2N5O B12938492 Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- CAS No. 55096-39-4

Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-

Cat. No.: B12938492
CAS No.: 55096-39-4
M. Wt: 362.2 g/mol
InChI Key: DMFIFRJKTMUJGR-UHFFFAOYSA-N
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Description

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of Amino Groups: The amino groups at positions 2 and 4 can be introduced through nucleophilic substitution reactions using amines.

    Attachment of the Acetamide Moiety: The acetamide group can be attached via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

    Acetamide Derivatives: Compounds with acetamide functional groups that exhibit similar chemical reactivity.

Uniqueness

N-(2,4-DIAMINOQUINAZOLIN-6-YL)-2-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Biological Activity

Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-, also known by its CAS number 55096-39-4, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and its potential therapeutic applications.

  • Molecular Formula : C16H13Cl2N5O
  • Molecular Weight : 362.2 g/mol
  • LogP : 3.1 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 111.87 Ų

These properties suggest that the compound can effectively penetrate biological membranes, which is crucial for its activity as a therapeutic agent.

Benzeneacetamide derivatives have been primarily studied for their role as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and reduced gene expression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making them attractive targets for cancer therapy.

Efficacy in Research Studies

  • In Vitro Studies :
    A study published in December 2021 highlighted the synthesis and evaluation of quinazolinyl-containing benzamide derivatives, including our compound of interest. The results showed that these compounds exhibited significant inhibitory activity against HDAC1, surpassing existing HDAC inhibitors like MS-275 in both enzymatic and cellular anti-proliferative activities against various cancer cell lines such as Hut78, K562, Hep3B, and HCT116 .
  • In Vivo Studies :
    In animal models (specifically the A549 tumor xenograft model), the compound demonstrated notable antitumor activity with an acceptable safety profile. This suggests that Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- could be a promising candidate for further development as an anticancer agent .

Case Studies

StudyFindings
Study on HDAC Inhibition Benzeneacetamide derivatives showed significant inhibition of HDAC1 with minimal effects on normal cells.
Tumor Xenograft Model Demonstrated significant tumor growth inhibition with favorable pharmacokinetic properties.

Safety and Toxicity

Preliminary toxicity studies indicated that the compound does not adversely affect human normal cells at effective doses used for cancer cells. This selectivity is crucial for developing therapeutics that minimize side effects associated with traditional chemotherapy.

Properties

CAS No.

55096-39-4

Molecular Formula

C16H13Cl2N5O

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,4-diaminoquinazolin-6-yl)-2-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C16H13Cl2N5O/c17-11-3-1-8(5-12(11)18)6-14(24)21-9-2-4-13-10(7-9)15(19)23-16(20)22-13/h1-5,7H,6H2,(H,21,24)(H4,19,20,22,23)

InChI Key

DMFIFRJKTMUJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl

Origin of Product

United States

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